molecular formula C13H16N2O2 B3280024 6-Methyl-2-(2-phenoxyethyl)-4,5-dihydropyridazin-3(2H)-one CAS No. 70646-87-6

6-Methyl-2-(2-phenoxyethyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B3280024
CAS No.: 70646-87-6
M. Wt: 232.28 g/mol
InChI Key: STOCJHWLJASSTI-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-phenoxyethyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyridazinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-phenoxyethyl)-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of 6-methyl-4,5-dihydropyridazin-3(2H)-one with 2-phenoxyethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-phenoxyethyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can yield dihydropyridazinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its derivatives have been investigated for their anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-phenoxyethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(2-phenoxyethyl)thio-1H-benzimidazole
  • 2-Phenylethanol
  • 2-(Pyridin-2-yl)pyrimidine derivatives

Uniqueness

6-Methyl-2-(2-phenoxyethyl)-4,5-dihydropyridazin-3(2H)-one is unique due to its specific pyridazinone core and phenoxyethyl substituent, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-2-(2-phenoxyethyl)-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-11-7-8-13(16)15(14-11)9-10-17-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOCJHWLJASSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)CC1)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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